DNMT1 Inhibition Profile: A Controlled, Moderate Potency Versus Potent Clinical Inhibitors
This compound exhibits a moderate inhibitory effect on human DNMT1 with an IC50 of 2020 nM [1]. In contrast, the clinical DNMT1 inhibitor Decitabine demonstrates high potency with an IC50 of 30 nM under similar assay conditions [2]. This quantified difference of over 67-fold in potency is critical for experimental design.
| Evidence Dimension | Inhibition of human DNMT1 |
|---|---|
| Target Compound Data | IC50 = 2020 nM |
| Comparator Or Baseline | Decitabine (5-Aza-2'-deoxycytidine); IC50 = 30 nM |
| Quantified Difference | Target compound is approximately 67-fold less potent than Decitabine. |
| Conditions | Inhibition of DNMT1 using poly(dI-dC)-poly(dI-dC) as substrate in the presence of [3H]-SAM, preincubated for 15 mins [1]; Inhibition of DNMT1 using poly(dI-dC) DNA as substrate in presence of SAM by TR-FRET assay [2]. |
Why This Matters
This moderate potency makes the compound ideal for probing DNMT1 function without the complete, global DNA hypomethylation and associated cytotoxicity caused by high-potency inhibitors like Decitabine.
- [1] BindingDB. BDBM50569837 CHEMBL4878570: Inhibition of DNMT1. View Source
- [2] ChEMBL. Compound Report: Decitabine. Inhibition of human DNMT1. View Source
